1-(4-Ethylpiperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one
Overview
Description
1-(4-Ethylpiperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with an ethyl group and a fluorophenoxy group attached to a propanone backbone. Its distinct molecular configuration makes it a subject of study in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylpiperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one typically involves a multi-step process. One common method starts with the preparation of 4-fluorophenol, which is then reacted with epichlorohydrin to form 4-fluorophenoxypropanol. This intermediate is subsequently reacted with 1-(4-ethylpiperazin-1-yl)ethanone under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylpiperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 4-fluorophenoxypropanone or 4-fluorophenoxypropanoic acid.
Reduction: Formation of 1-(4-ethylpiperazin-1-yl)-2-(4-fluorophenoxy)propan-1-ol.
Substitution: Formation of various substituted phenoxypropanones depending on the nucleophile used.
Scientific Research Applications
1-(4-Ethylpiperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Ethylpiperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The fluorophenoxy group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylpiperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one
- 1-(4-Ethylpiperazin-1-yl)-2-(4-chlorophenoxy)propan-1-one
- 1-(4-Ethylpiperazin-1-yl)-2-(4-bromophenoxy)propan-1-one
Uniqueness
1-(4-Ethylpiperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one is unique due to the presence of both the ethylpiperazine and fluorophenoxy groups. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced binding affinity for certain biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2/c1-3-17-8-10-18(11-9-17)15(19)12(2)20-14-6-4-13(16)5-7-14/h4-7,12H,3,8-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZVIKBHBORCAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C(C)OC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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